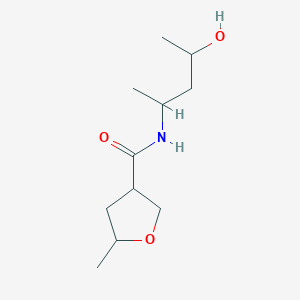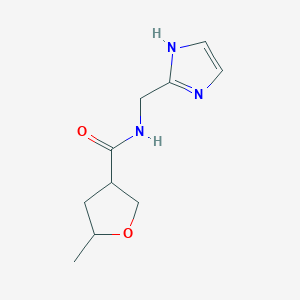
N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide is a chemical compound with potential applications in scientific research. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
Mécanisme D'action
N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide inhibits DHODH by binding to the enzyme's active site. This prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate, which is a key step in pyrimidine synthesis. Inhibition of DHODH leads to a decrease in pyrimidine synthesis, which can result in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits DHODH activity in a dose-dependent manner. In vivo studies have shown that the compound has antifungal activity against Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide in lab experiments is that it is a specific inhibitor of DHODH. This allows researchers to study the role of DHODH in pyrimidine synthesis and its potential as a target for anticancer or antifungal agents. One limitation of using the compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide. One direction is to study its potential as an anticancer agent. DHODH inhibitors have shown promise as anticancer agents, and N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide could be further studied in this context. Another direction is to study its potential as an antifungal agent. Candida albicans is a common cause of fungal infections, and N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide could be studied as a potential treatment for these infections. Finally, the compound could be further studied to understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
The synthesis of N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide involves the reaction of 5-amino-1H-1,2,4-triazole with 3-furoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide has potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. Pyrimidines are essential building blocks for DNA and RNA synthesis, and DHODH inhibitors have been studied as potential anticancer agents. N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide has also been studied as a potential antifungal agent.
Propriétés
IUPAC Name |
N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-3-8(5-16-7)10(15)14(2)4-9-11-6-12-13-9/h3,5-6H,4H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRFNAWXODJPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)N(C)CC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)

![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)



